molecular formula C9H9N3S B187919 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 75218-27-8

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B187919
CAS No.: 75218-27-8
M. Wt: 191.26 g/mol
InChI Key: GKJMGRNQNUBUMM-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical scaffold of significant interest in medicinal chemistry and biochemical research. It belongs to the 1,2,4-triazole-3-thiol family, a class of nitrogen-sulfur heterocycles known for diverse biological activities. Researchers value this core structure for developing novel bioactive molecules, particularly as a potential inhibitor for the copper-containing enzyme tyrosinase . The mechanism of action for such inhibitors is often attributed to the thiol (-SH) group's ability to coordinate with the copper ions in the enzyme's active site, disrupting melanin production . Beyond tyrosinase inhibition, triazole-thiol derivatives are extensively investigated for their antimicrobial properties against various microorganisms . The structural motif is also a key precursor for synthesizing Schiff base ligands, which can form stable complexes with transition metals like Cd(II) and Hg(II) for applications in materials science and coordination chemistry . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-(3-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMGRNQNUBUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351088
Record name 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75218-27-8
Record name 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-Methoxy-2-Methylbenzoic Acid

The synthesis begins with the esterification of 3-methoxy-2-methylbenzoic acid (4.1 ) using thionyl chloride (SOCl₂) in ethanol. This step produces ethyl-3-methoxy-2-methylbenzoate (4.2 ) as a yellow liquid in 70% yield. The reaction proceeds at 50°C under nitrogen for 4 hours, with ethanol acting as both solvent and nucleophile.

Reaction Conditions :

  • Temperature: 50°C

  • Time: 4 hours

  • Solvent: Ethanol

  • Catalyst: None

Formation of 3-Methoxy-2-Methylbenzohydrazide

The ester (4.2 ) is treated with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (100°C, 12 hours) to yield 3-methoxy-2-methylbenzohydrazide (4.3 ) as an off-white solid (60% yield). Hydrazine acts as a nucleophile, displacing the ethoxy group to form the hydrazide.

Key Spectral Data :

  • IR : Absorption bands at 3200–3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

Cyclization with Carbon Disulfide and Hydrazine

The hydrazide (4.3 ) undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in aqueous medium. This step forms 4-amino-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol (4.4 ) via intermediate dithiocarbazate formation. The reaction is stirred at 0°C to room temperature for 6 hours, followed by heating with hydrazine hydrate (80°C, 12 hours) to complete cyclization.

Mechanistic Insight :

  • CS₂ reacts with the hydrazide to form a dithiocarbazate intermediate.

  • Hydrazine-induced cyclization eliminates H₂S, forming the triazole ring.

Yield : 60–75% (crude product).

Alternative Route via Thiosemicarbazide Intermediates

Preparation of Potassium Dithiocarbazates

In an alternative approach, furan-2-carboxylic acid hydrazide (1 ) or phenylacetic acid hydrazide (2 ) reacts with carbon disulfide in ethanolic KOH to form potassium 3-(2-furoyl)dithiocarbazate (3 ) or potassium 3-(phenylacetyl)dithiocarbazate (6 ). These salts are isolated in near-quantitative yields and used without purification.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Room temperature

  • Time: 12–18 hours

Formation of 1,4-Substituted Thiosemicarbazides

The dithiocarbazates (3 , 6 ) react with aryl isothiocyanates in dry benzene under reflux (6 hours) to yield 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides (4a–e , 5a–e ). These intermediates are recrystallized from methanol, achieving 88–95% yields.

Example Compound :

  • 4a : 1-(2-Furoyl)-4-phenylthiosemicarbazide

  • Yield : 90%

Alkaline Cyclization to Triazole-Thiols

The thiosemicarbazides undergo ring closure in alkaline medium (2N NaOH) under reflux (4 hours) to form 5-(furan-2-yl or benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols (8a–e , 9a–e ). Acidification with HCl precipitates the final products.

Optimization Notes :

  • Prolonged reflux (>4 hours) reduces yields due to side reactions.

  • Yields: 62–79%.

Characterization Data :

  • IR : 2575 cm⁻¹ (S-H stretch), 1604 cm⁻¹ (C=N stretch).

  • ¹H NMR : δ 2.06–2.07 ppm (s, 3H, CH₃), 3.8 ppm (s, 3H, OCH₃).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodStarting MaterialKey IntermediateYield (%)
Hydrazide Cyclization3-Methoxy-2-methylbenzoic acidHydrazide (4.3 )60–75
Thiosemicarbazide RouteFuran-2-carboxylic acid hydrazideDithiocarbazate (3 )62–79

The thiosemicarbazide route offers higher reproducibility due to well-defined intermediates, whereas the hydrazide method requires stringent control over reaction conditions to avoid byproducts.

Functional Group Compatibility

  • Electron-Withdrawing Groups : Enhance cyclization rates but may reduce solubility.

  • Electron-Donating Groups : Improve yields but risk over-reduction.

Scalability and Industrial Relevance

Challenges in Large-Scale Synthesis

  • CS₂ Handling : Toxic and volatile; requires closed systems.

  • Hydrazine Use : Corrosive and hazardous; necessitates specialized equipment.

Process Optimization Strategies

  • Solvent Choice : Ethanol balances cost and safety, but DMF improves reaction homogeneity.

  • Catalysis : Trace HCl (0.1–0.5 mol%) accelerates Schiff base formation in derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides, while nucleophilic substitution may involve reagents like sodium azide or amines.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate arylisothiocyanates with thiosemicarbazides. The compound can be characterized through various spectroscopic techniques such as IR and NMR spectroscopy to confirm its structure and purity .

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from this triazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli through disc diffusion methods .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundZone of Inhibition (mm)Gram -ve BacteriaGram +ve BacteriaFungi
4.4b3.80E. coliS. aureusC. albicans
4.4d7.50E. coliS. aureusA. niger
4.4g6.80E. coliB. subtilisC. albicans

Anticancer Activity

Another significant application is in anticancer research. Compounds containing the triazole ring have been investigated for their ability to inhibit cancer cell proliferation. For example, a study found that certain derivatives exhibited potent activity against HepG2 liver cancer cells, suggesting that modifications to the aryl ring can enhance their efficacy . Structure–activity relationship (SAR) studies indicated that electron-donating groups at specific positions on the aryl ring improved anti-proliferative activity.

Agrochemical Applications

The triazole derivatives are also explored for their potential use in agriculture as fungicides due to their antifungal properties. Research has indicated that these compounds can effectively control various plant pathogens, thereby contributing to crop protection strategies .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study evaluated a series of triazole derivatives for their antimicrobial activities against selected microbial strains. The results indicated that certain compounds demonstrated excellent antifungal properties against Candida albicans and Aspergillus niger while also inhibiting bacterial growth effectively .
  • Cancer Cell Inhibition : In vitro studies on HepG2 cell lines revealed that modifications in the structure of triazole derivatives could lead to enhanced anticancer activity, indicating a promising direction for future drug development .

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function. Additionally, the triazole ring can interact with nucleic acids or other biomolecules, disrupting their normal function.

Comparison with Similar Compounds

The following table summarizes key analogs of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, highlighting structural variations, applications, and performance metrics:

Compound Name (Substituent) Key Structural Feature Primary Application Performance/Findings Reference ID
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) Para-chlorophenyl group Auxin biosynthesis inhibition in plants Inhibits YUCCA flavin monooxygenases (FMOs), reducing indole-3-pyruvic acid (IPA)-dependent auxin biosynthesis .
5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol Para-nitrophenyl group Schiff base synthesis Serves as a precursor for Schiff base ligands; nitro group enhances electron-withdrawing effects, improving coordination with metals .
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol Chlorophenoxymethyl substituent Corrosion inhibition (Al alloy in HCl) 89% inhibition efficiency at 0.1 mM; adsorption follows Langmuir isotherm .
5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol Quinoxaline fusion Antiviral agents Synthesized as a precursor for quinoxaline derivatives targeting thymidine phosphorylase .
5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyridinyl substituent Anticancer agents Metal complexes (e.g., with Co, Ni) show moderate activity against MCF-7 and Hep-G2 cancer cells .
5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol Methylthio-benzyl group Corrosion inhibition (Zn in HCl) 82% inhibition efficiency at 0.1 mM; mixed-type inhibitor with anodic predominance .
5-(5-Methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Pyrazole-triazole hybrid Antiradical activity Exhibits moderate DPPH radical scavenging (IC50 ~45 µM) .

Substituent Effects on Functionality

  • Electron-Withdrawing Groups (e.g., -NO2, -Cl): The nitro group in 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol enhances electrophilicity, facilitating Schiff base formation and metal coordination . Chlorine substituents (e.g., in Yucasin) improve biological activity by mimicking natural substrates of FMOs, enabling competitive inhibition .
  • Methoxy groups (e.g., in 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) enhance hydrophobicity, improving membrane permeability in drug design .
  • Heterocyclic Extensions (e.g., quinoxaline, pyridine): Quinoxaline and pyridine moieties expand π-conjugation, enhancing binding to biological targets like viral helicases or cancer cell receptors .
Corrosion Inhibition
  • Aluminum Alloys: 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol outperforms the target compound due to its stronger adsorption via the electron-withdrawing Cl and phenoxy groups .
  • Zinc: The methylthio-benzyl analog shows superior inhibition (82%) compared to HYD derivatives, attributed to thiol-metal surface interactions .

Biological Activity

5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmaceuticals.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₇H₁₆N₄OS. The compound features a triazole ring substituted with a 3-methylphenyl group and a thiol functional group. The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological testing. For example, one method involves the reaction of 1,2,4-triazole with various electrophiles under ultrasound-assisted conditions to enhance yields and reduce reaction times .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, this compound has shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's thiol group enhances its reactivity and ability to interact with microbial targets .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies using the MTT assay demonstrated that it exhibits cytotoxic effects on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Notably, certain derivatives showed higher selectivity towards cancer cells compared to normal cells. For instance:

Compound NameCell Line TestedIC₅₀ Value (µg/mL)
This compoundIGR3912.5
N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideMDA-MB-231>28.399

These findings suggest that modifications to the triazole structure can significantly influence anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the triazole ring in determining biological activity. Compounds with electron-donating groups at ortho or meta positions on the phenyl ring generally exhibited enhanced anti-proliferative activity. For example:

Substituent TypePositionActivity Level
MethylOrthoHigh
MethylMetaModerate
BromoParaLow

This trend emphasizes the role of electronic effects in modulating the compound's interaction with biological targets .

Case Studies

Case Study 1: Anticancer Properties

In a study assessing the efficacy of various triazole derivatives against HepG2 liver cancer cells, compounds featuring methyl groups at specific positions were found to inhibit cell proliferation effectively. The most potent derivative had an IC₅₀ value of 13.004 µg/mL .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that this compound demonstrated significant inhibition zones in disc diffusion assays against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiocarbazide intermediates under basic conditions. For example, 4-substituted derivatives can be prepared by reacting 3-methylphenyl-substituted hydrazinecarbothioamides with NaOH, followed by alkylation or Mannich reactions to generate thioether or aminoalkyl derivatives . Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) significantly reduces reaction time (from hours to minutes) and improves yields (85–92%) compared to conventional heating . Key purification steps include recrystallization from ethanol or column chromatography using silica gel.

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • ¹H-NMR : Peaks at δ 2.35–2.45 ppm confirm the 3-methylphenyl group, while thiol protons appear as broad singlets near δ 13.5 ppm .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 54.84%, H: 4.30%, N: 20.42%, S: 11.69%) .
  • LC-MS : Molecular ion peaks ([M+H]⁺) at m/z 233.08 confirm the molecular weight .

Advanced Research Questions

Q. What methodologies are used to evaluate the antimicrobial activity of this compound against drug-resistant strains?

  • Methodological Answer :

  • In vitro assays : Test concentrations (0.1–1.0%) in pH-adjusted growth media (e.g., pH 6.5 and 7.1 for Mycobacterium bovis) with daily monitoring for 90 days. Growth inhibition is quantified via colony-forming unit (CFU) counts and compared to controls (e.g., isoniazid) .
  • Synergy studies : Combine with standard antibiotics (e.g., rifampicin) using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, solvent polarity, microbial strain viability). To address this:

  • Replicate studies under standardized OECD/CLSI protocols.
  • Perform dose-response curves (IC₅₀/EC₅₀) with ≥3 biological replicates.
  • Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to validate significance .

Q. What in silico approaches predict the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • PASS Online : Predicts bioactivity (e.g., antitubercular Pa > 0.7) based on structural fragments .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like enoyl-ACP reductase (InhA) in M. tuberculosis (docking scores ≤ −8.0 kcal/mol indicate strong binding) .
  • ADME Prediction : SwissADME assesses drug-likeness (e.g., Lipinski’s rule compliance, bioavailability scores >0.55) .

Q. How do computational methods like density functional theory (DFT) explain the electronic properties influencing reactivity?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP with 20% exact exchange) calculate:

  • HOMO-LUMO gaps : Narrow gaps (e.g., 4.2 eV) suggest high electrophilicity, favoring nucleophilic substitution at the thiol group .
  • Electrostatic potential maps : Regions of high electron density (e.g., triazole N-atoms) correlate with hydrogen-bonding interactions in biological targets .

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